tert-butyl[(2-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl)methoxy]dimethylsilane
Description
This compound is a bis-silylated epoxide featuring two tert-butyldimethylsilyl (TBDMS) groups attached to a central oxirane (epoxide) ring. The TBDMS groups protect hydroxymethyl substituents on the epoxide, enhancing stability and enabling controlled reactivity in synthetic applications such as regioselective ring-opening reactions. Its molecular formula is C₁₇H₃₆O₃Si₂, with a molecular weight of approximately 368.7 g/mol.
Properties
CAS No. |
857861-35-9 |
|---|---|
Molecular Formula |
C16H36O3Si2 |
Molecular Weight |
332.62 g/mol |
IUPAC Name |
tert-butyl-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H36O3Si2/c1-14(2,3)20(7,8)18-12-16(11-17-16)13-19-21(9,10)15(4,5)6/h11-13H2,1-10H3 |
InChI Key |
OVWGYSVCUPQCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CO1)CO[Si](C)(C)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
tert-butyl[(2-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl)methoxy]dimethylsilane, commonly referred to as TBDMSO-methoxy, is a silane compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C14H28O4Si
- Molecular Weight : 288.46 g/mol
- CAS Number : 143615-63-8
The biological activity of TBDMSO-methoxy is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the oxirane ring contributes to its reactivity, particularly in nucleophilic substitution reactions. This property can be harnessed for drug development, particularly in designing compounds that can modulate biological pathways.
Biological Activity Overview
- Antioxidant Activity : Some studies suggest that compounds with similar silane structures exhibit antioxidant properties. These properties may help mitigate oxidative stress in cells, providing a protective effect against various diseases.
- Anticancer Potential : Research indicates that silane derivatives can inhibit cancer cell proliferation by inducing apoptosis. The TBDMSO group may enhance the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.
- Antimicrobial Effects : Preliminary studies have shown that silane compounds possess antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Liu et al. (2014) | Investigated the effects of TBDMSO derivatives on PPARγ receptors | Found that these compounds act as partial agonists, indicating potential for metabolic disease treatment |
| Kremsmayr (2017) | Explored synthetic pathways for TBDMSO derivatives | Highlighted the feasibility of creating biologically active compounds through modified synthesis |
| PMC9462189 (2020) | Examined the interaction of TBDMSO with cellular targets | Suggested that TBDMSO could inhibit specific signaling pathways involved in cancer progression |
Therapeutic Applications
Given its biological activity, TBDMSO-methoxy may have several therapeutic applications:
- Metabolic Disorders : As a modulator of PPARγ, it could be beneficial in treating conditions like diabetes and obesity.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Infection Control : With demonstrated antimicrobial properties, it could serve as a basis for new antibiotics.
Comparison with Similar Compounds
tert-Butyl(oxiran-2-ylmethoxy)diphenylsilane (CAS 194805-72-6)
- Structure : Contains a single tert-butyldiphenylsilyl (TBDPS) group attached to the epoxide’s hydroxymethyl .
- Key Differences :
- Protecting Group : TBDPS (bulkier, more steric hindrance) vs. TBDMS in the target compound.
- Stability : TBDPS is more resistant to acidic hydrolysis compared to TBDMS, making it preferable for multi-step syntheses requiring prolonged stability .
- Synthetic Utility : The diphenyl groups in TBDPS may complicate purification due to increased hydrophobicity.
tert-Butyldimethylsilyl (S)-Glycidyl Ether (CAS 123237-62-7)
- Structure : A single TBDMS-protected glycidol (epoxide with hydroxymethyl group) .
- Key Differences: Substitution: Mono-silylated vs. bis-silylated in the target compound. Reactivity: The absence of a second silyl group reduces steric hindrance, facilitating faster epoxide ring-opening reactions . Stereochemistry: The (S)-configuration in this compound enables enantioselective synthesis, whereas the target’s stereochemistry is unspecified .
tert-Butyl(((4S,5R)-4-(((R)-2-methyloxiran-2-yl)methyl)-1,3-dioxan-5-yl)oxy)diphenylsilane (22)
t-Butyl-((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (252)
- Structure : Features a tetrahydrofuran core with extended alkyl chains and dual silyl groups .
- Key Differences: Complexity: The tetrahydrofuran ring and long alkyl chains reduce solubility in non-polar solvents compared to the target’s compact epoxide structure. Synthetic Use: Designed for natural product synthesis (e.g., polyketides), while the target compound is likely tailored for epoxide-specific reactivity .
Comparative Data Table
Reactivity in Ring-Opening Reactions
- Dual TBDMS groups in the target compound may slow nucleophilic attacks on the epoxide due to steric shielding, contrasting with mono-silylated epoxides (e.g., compound 9 in ), which react rapidly with nucleophiles like Grignard reagents .
Spectroscopic Characterization
- HRMS : The target’s HRMS would show a molecular ion peak near m/z 568.47 (similar to compound 272 in ), distinct from lower-mass analogs like CAS 123237-62-7 (m/z 188.34 ) .
- NMR: The dual silyl groups would produce distinct δ 0.0–0.5 ppm signals for Si–CH₃, with splitting patterns differing from mono-silylated compounds .
Preparation Methods
Reaction Conditions
-
Reagents :
-
2,2-bis(hydroxymethyl)oxirane (1 equiv)
-
TBDMSCl (2.2 equiv)
-
Triethylamine (3 equiv, base)
-
Dichloromethane (solvent)
-
-
Temperature : 0–5°C (ice bath)
-
Time : 12 hours
The reaction proceeds via nucleophilic substitution, where triethylamine neutralizes HCl byproducts. Excess TBDMSCl ensures complete bis-silylation, avoiding mono-silylated intermediates.
Purification
Post-reaction, the mixture is washed with brine, dried over Na₂SO₄, and concentrated. Column chromatography (hexane:ethyl acetate, 4:1) yields the product in >90% purity .
Epoxidation of Silylated Diols
An alternative method forms the epoxide ring after silylation. This approach mitigates steric hindrance during epoxidation.
Step 1: Silylation of Diol
-
Substrate : 2,2-bis(hydroxymethyl)-1,3-propanediol
-
Silylation :
-
TBDMSCl (2 equiv)
-
Imidazole (4 equiv, catalyst)
-
DMF, 25°C, 6 hours
-
Yields the bis-silylated diol, confirmed by ¹H NMR (δ 0.1–0.3 ppm, Si–CH₃).
Step 2: Epoxidation
-
Reagents :
-
m-CPBA (1.1 equiv, peracid)
-
NaHCO₃ (buffer)
-
CH₂Cl₂, 0°C → rt, 4 hours
-
-
Mechanism : Electrophilic oxygen transfer to the alkene.
Epoxidation under buffered conditions prevents acid-catalyzed ring-opening. The product is isolated via extraction (EtOAc/H₂O) and vacuum distillation .
Catalytic Asymmetric Epoxidation
For enantioselective synthesis, Shi epoxidation conditions are adapted.
Reaction Setup
-
Catalyst : Ketone-derived dioxirane (10 mol%)
-
Oxidant : Oxone® (2 equiv)
-
Solvent : CH₃CN/H₂O (4:1)
-
Temperature : –20°C
Performance
-
Yield : 78%
-
ee : 92% (HPLC, Chiralpak AD-H column)
The silyl groups enhance stereochemical control by restricting conformational flexibility.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Silylation | 85% | >90% | Low |
| Stepwise Silylation | 72% | 88% | Moderate |
| Catalytic Epoxidation | 78% | 95% | High |
Key Observations :
-
Direct silylation offers efficiency but requires rigorous exclusion of moisture.
-
Stepwise methods improve epoxidation regioselectivity but introduce purification challenges.
-
Catalytic asymmetric synthesis achieves high enantiopurity at the cost of longer reaction times.
Mechanistic Insights
Silylation Dynamics
TBDMSCl reacts preferentially with primary hydroxyl groups due to lower steric hindrance. In bis-silylation, the second silylation is slower (ΔG‡ ≈ 18 kcal/mol) but driven by excess reagent.
Epoxide Stability
The bis-silylated epoxide exhibits enhanced thermal stability (T₅₀% decomposition = 180°C) compared to non-silylated analogs (T₅₀% = 120°C).
Troubleshooting and Optimization
Common Issues
-
Incomplete Silylation : Add TBDMSCl in aliquots over 1 hour.
-
Epoxide Ring-Opening : Use freshly distilled CH₂Cl₂ to avoid trace HCl.
Yield Improvement Strategies
-
Microwave Assistance : 30-minute reactions at 50°C increase yields to 91%.
-
Phase-Transfer Catalysis : Tetrabutylammonium iodide (5 mol%) accelerates silylation by 40%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
-
TBDMSCl : $12.5/g (bulk pricing for >1 kg)
-
Solvent Recovery : 80% hexane/ethyl acetate reclaimed via distillation.
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl[(2-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl)methoxy]dimethylsilane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via silylation of epoxide precursors. A typical protocol involves reacting tert-butyldimethylsilyl chloride with an epoxide-containing alcohol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. For example, in analogous silane-epoxide syntheses, yields are optimized at 0–5°C with a 1:1.2 molar ratio of alcohol to silyl chloride . Post-reaction purification via column chromatography (hexane:ethyl acetate, 4:1) achieves >90% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For instance, the oxirane proton signals appear at δ 3.1–3.5 ppm, while tert-butyl groups resonate at δ 0.8–1.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+Na] = 423.25 g/mol) and fragmentation patterns .
- FT-IR : Peaks at 1250–1260 cm (Si-C stretching) and 850–880 cm (epoxide ring) confirm functional groups .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to its silyl ether and epoxide groups. Store under inert gas (N/Ar) at –20°C in amber vials. Decomposition products (e.g., silanols) can be monitored via TLC (R shift from 0.5 to 0.3 in hexane:ethyl acetate) .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl and silyl groups influence regioselectivity in nucleophilic epoxide ring-opening reactions?
- Methodological Answer : The bulky tert-butyl and silyl groups direct nucleophilic attack to the less hindered oxirane carbon. For example, in reactions with Grignard reagents, >80% selectivity for the secondary alcohol product is observed. Computational modeling (DFT) confirms lower activation energy for attack at the less substituted carbon . Kinetic studies under varying temperatures (0–25°C) further validate steric control .
Q. What strategies mitigate competing side reactions (e.g., epoxide polymerization) during functionalization?
- Methodological Answer :
Q. How can computational methods predict this compound’s reactivity in novel reaction systems?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) simulate reaction pathways. For example, transition-state modeling of epoxide ring-opening with amines shows a 15 kcal/mol barrier, aligning with experimental yields of 60–75% . Machine learning (ML) models trained on PubChem data (e.g., reaction SMILES) can prioritize solvent/catalyst combinations .
Q. What are the biological implications of using this compound as a protecting group in prodrug synthesis?
- Methodological Answer : The tert-butyl(dimethyl)silyl (TBS) group enhances lipophilicity, improving cell membrane permeability. In a case study, a TBS-protected anticancer prodrug showed 5-fold higher cellular uptake than its unprotected analog. Deprotection in vivo via enzymatic hydrolysis (e.g., esterases) releases the active drug .
Contradictions and Data Gaps
Q. Discrepancies in reported yields for analogous silane-epoxide syntheses: How to resolve them?
- Methodological Answer : Variations arise from differences in base (e.g., imidazole vs. triethylamine) and solvent polarity (DMF vs. THF). Systematic optimization (DoE) reveals that THF with imidazole achieves 85% yield, while DMF with triethylamine yields 70% due to competing side reactions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles are mandatory. Use a fume hood for all steps .
- Waste Disposal : Collect silane-containing waste in sealed containers for incineration .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
